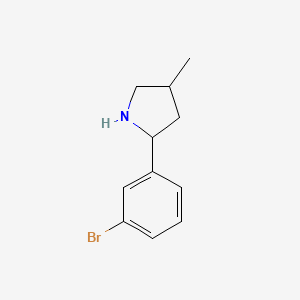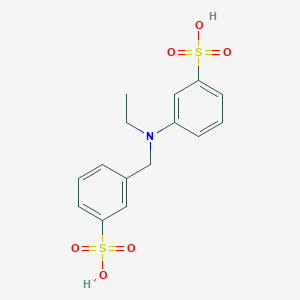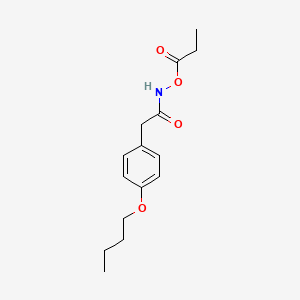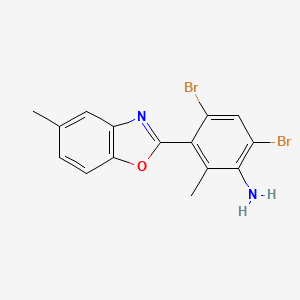
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound with a unique structure that includes bromine, methyl, and benzoxazole groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by cyclization to form the benzoxazole ring . The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with hydroxyl or carbonyl groups, while substitution could introduce different alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated compound with similar structural features.
1,6-Dibromohexane: A simpler brominated compound used in different chemical reactions.
Uniqueness
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its combination of bromine, methyl, and benzoxazole groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
638159-15-6 |
|---|---|
Molekularformel |
C15H12Br2N2O |
Molekulargewicht |
396.08 g/mol |
IUPAC-Name |
4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Br2N2O/c1-7-3-4-12-11(5-7)19-15(20-12)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
InChI-Schlüssel |
VFWLIWBCHHHUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C=C3Br)Br)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


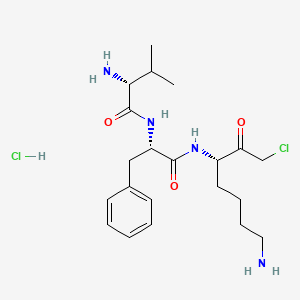
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)

![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)

